1H-Indole-3-hexadecanol, 6-methoxy-
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Overview
Description
1H-Indole-3-hexadecanol, 6-methoxy- is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-3-hexadecanol, 6-methoxy-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the corresponding tricyclic indole, which can then be further modified to introduce the hexadecanol and methoxy groups .
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-hexadecanol, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole-3-hexadecanol, 6-methoxy- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other indole derivatives with potential biological activity.
Biology: Studied for its role in cell signaling and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-hexadecanol, 6-methoxy- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
6-Methoxy-1H-indole: Similar structure but lacks the hexadecanol chain.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position.
Uniqueness
1H-Indole-3-hexadecanol, 6-methoxy- is unique due to the presence of both the hexadecanol chain and the methoxy group. This combination of functional groups imparts distinct physical and chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
651331-40-7 |
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Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
16-(6-methoxy-1H-indol-3-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-23-17-18-24-22(21-26-25(24)20-23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3 |
InChI Key |
QBSFVHZBTWVNNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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